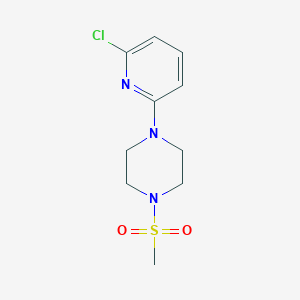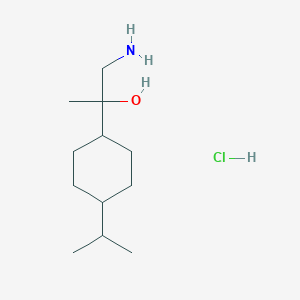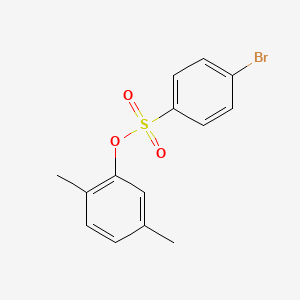![molecular formula C13H14N2O4 B2894329 5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide CAS No. 1396759-58-2](/img/structure/B2894329.png)
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a furan ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable halide precursor.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and alkyl halides.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- 5-(Furan-3-yl)-2-methylpent-1-en-3-one
- 5-cyclopropyl-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide is unique due to the presence of both a furan ring and an oxazole ring, which can impart distinct chemical and biological properties. The cyclopropyl group adds further complexity and potential reactivity, making this compound a valuable tool in various research applications.
特性
IUPAC Name |
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(9-3-4-18-7-9)6-14-13(17)10-5-12(19-15-10)8-1-2-8/h3-5,7-8,11,16H,1-2,6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWGPMIOLZXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2894249.png)
![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2894254.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)



![2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2894265.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B2894266.png)
